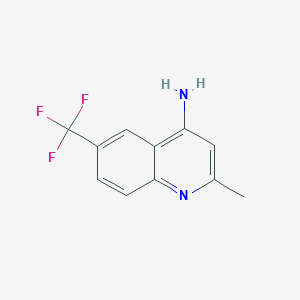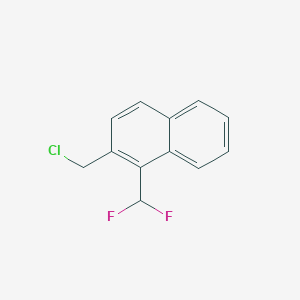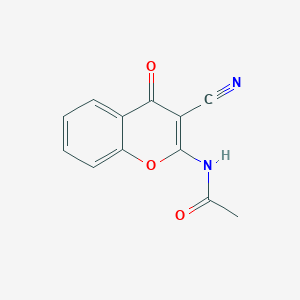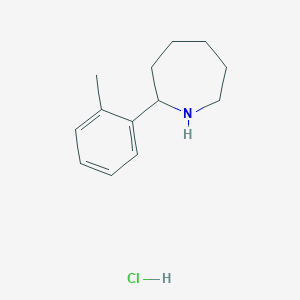
2-(o-Tolyl)azepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(o-Tolyl)azepane hydrochloride is a chemical compound with the molecular formula C13H19N·HCl. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of the o-tolyl group (a methyl-substituted phenyl group) attached to the azepane ring imparts unique chemical properties to this compound. It is primarily used in research and industrial applications due to its versatile reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyl)azepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-toluidine with a suitable cyclic ketone or aldehyde, followed by reduction and cyclization to form the azepane ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(o-Tolyl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The azepane ring can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the azepane ring or the aromatic ring.
Applications De Recherche Scientifique
2-(o-Tolyl)azepane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(o-Tolyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane: The parent compound, a seven-membered nitrogen-containing ring.
Hexahydroazepine: A fully saturated derivative of azepane.
Benzazepine: A benzene-fused azepane ring, often found in pharmaceutical compounds.
Uniqueness
2-(o-Tolyl)azepane hydrochloride is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and potential biological activities compared to other azepane derivatives.
Propriétés
Formule moléculaire |
C13H20ClN |
|---|---|
Poids moléculaire |
225.76 g/mol |
Nom IUPAC |
2-(2-methylphenyl)azepane;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-11-7-4-5-8-12(11)13-9-3-2-6-10-14-13;/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3;1H |
Clé InChI |
JGQRDWXLRFZZFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2CCCCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


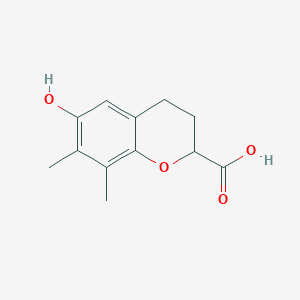
![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
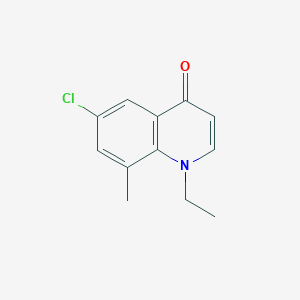
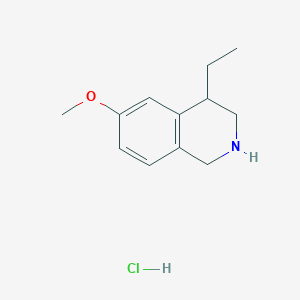
![4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B15067517.png)
![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)

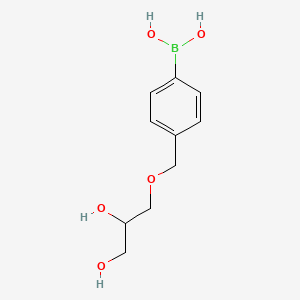
![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)
